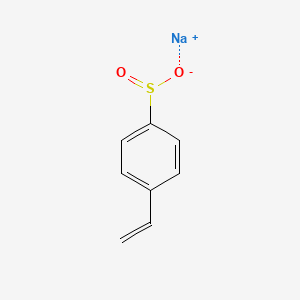
4-Vinilbencenosulfinato de sodio
Descripción general
Descripción
Synthesis Analysis
Sodium 4-Vinylbenzenesulfonate can be used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .Molecular Structure Analysis
The molecular weight of Sodium 4-Vinylbenzenesulfonate is 206.19 . The SMILES string representation of its structure is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Physical And Chemical Properties Analysis
Sodium 4-Vinylbenzenesulfonate is a powder with a melting point of ≥300 °C . It is a technical grade compound with an assay of ≥90% .Aplicaciones Científicas De Investigación
Síntesis de polímeros
El 4-vinilbencenosulfinato de sodio se puede utilizar como monómero para sintetizar poli(4-vinilbencenosulfonato de sodio) a través de procesos de polimerización por radicales libres y radicales controlados. Esta aplicación es significativa en la creación de polímeros con propiedades específicas para diversos usos industriales .
Copolimerización
Sirve como agente de injerto en la copolimerización, como se ve en la síntesis del copolímero de poli(fluoruro de vinilideno)-injerto-4-vinilbencenosulfonato de sodio (PVDF-g-PSVBS), que combina las propiedades de ambos componentes para mejorar el rendimiento del material .
Complejación con iones metálicos
En la investigación científica, la capacidad del this compound para disolverse en agua y formar complejos con iones metálicos lo convierte en un reactivo versátil para experimentos de laboratorio que involucran interacciones de iones metálicos .
Iniciador de polimerización por radicales
El compuesto ha sido estudiado por su posible uso como iniciador de radicales en el proceso de polimerización, particularmente cuando se combina con óxido de grafeno. Esto podría conducir a métodos innovadores de síntesis de polímeros con propiedades controladas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Sodium 4-Vinylbenzenesulfinate is primarily used as a starting material in the synthesis of poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . The primary target of Sodium 4-Vinylbenzenesulfinate is the poly(vinylidene fluoride) (PVDF) onto which it is grafted .
Mode of Action
Sodium 4-Vinylbenzenesulfinate interacts with its target, PVDF, through a process known as grafting . This involves the addition of Sodium 4-Vinylbenzenesulfinate to the PVDF, resulting in a copolymer known as PVDF-g-PSVBS . The grafting process changes the properties of the PVDF, enhancing its functionality .
Biochemical Pathways
The grafting of Sodium 4-Vinylbenzenesulfinate onto PVDF affects the properties of the resulting copolymer, PVDF-g-PSVBS . This copolymer is used in the creation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization (MCDI) process . The MCDI process is a key pathway in water purification technologies .
Result of Action
The grafting of Sodium 4-Vinylbenzenesulfinate onto PVDF results in the formation of a copolymer, PVDF-g-PSVBS . This copolymer has enhanced properties, including improved cation exchange capabilities . These properties make it suitable for use in water purification technologies, specifically in the MCDI process .
Action Environment
The efficacy and stability of Sodium 4-Vinylbenzenesulfinate are influenced by various environmental factors. For instance, the degree of grafting and the distribution of the sulfur element in the resulting copolymer are affected by the annealing temperature during the grafting process . To prepare consistent and homogeneous membranes, it is suggested that the annealing temperature of PVDF-g-PSVBS membranes is below 60 °C .
Propiedades
IUPAC Name |
sodium;4-ethenylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJTTDABHNRPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635672 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60081-73-4 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



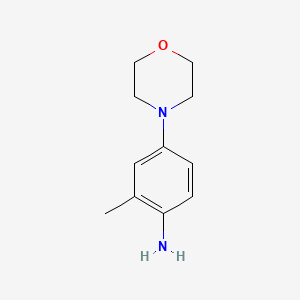
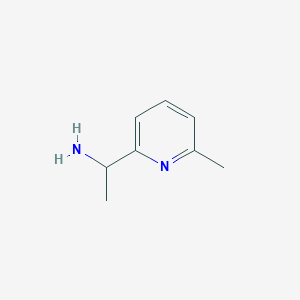
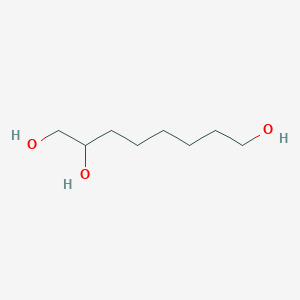
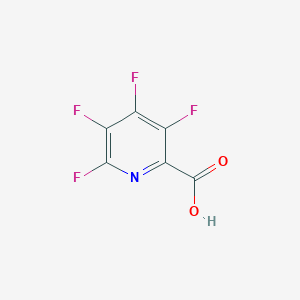

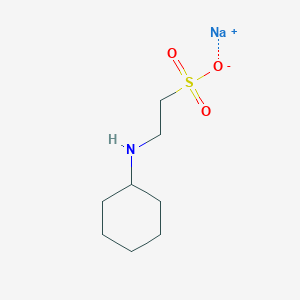
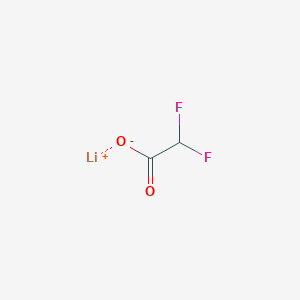
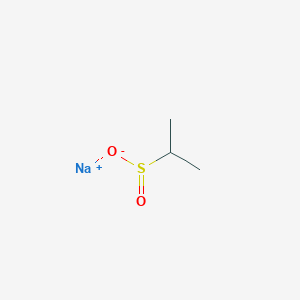
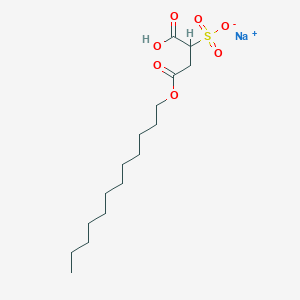
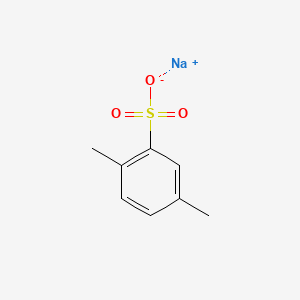

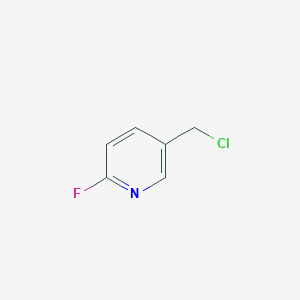
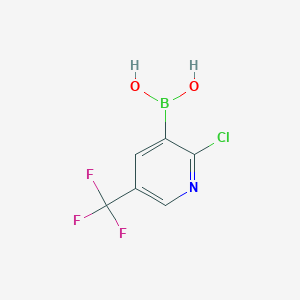
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)